![molecular formula C21H22N4O5 B2872863 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396573-42-4](/img/structure/B2872863.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

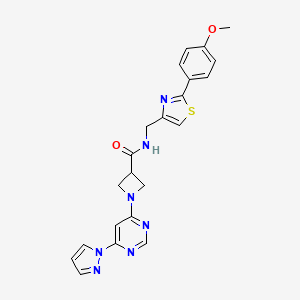

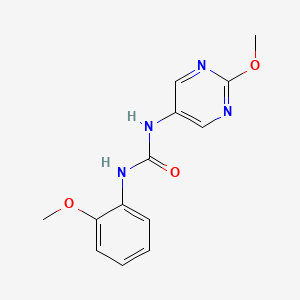

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide” is a chemical compound that has been studied for its potential anticancer properties . It belongs to a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .

Synthesis Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The process involves treating triethyl phosphite / tributylphosphite(0.001 mmol) and N-(benzo[d][1,3]dioxol-5-ylchloromethyl)-4-bromoaniline(0.0015) in toluene at reflux temperature .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple rings and functional groups . The dioxole rings in the structure have similar planar conformations .Scientific Research Applications

Synthesis and Chemical Properties

One study detailed the synthesis and properties of nicotinic acid derivatives, including a spin-labeled analog of nicotinamide, demonstrating the potential for creating compounds with specific chemical functionalities for research purposes (Lifshits et al., 1976). Another research focused on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution, highlighting the compound's utility in materials science (Chakravarthy et al., 2014).

Potential Therapeutic Applications

Research on orexin-1 receptor mechanisms in compulsive food consumption in a model of binge eating in female rats investigated the effects of selective antagonism at OX1R, suggesting a novel pharmacological treatment avenue for eating disorders with a compulsive component (Piccoli et al., 2012). Another study highlighted the upregulation of antioxidant enzymes by ASS234, a multitarget directed propargylamine for Alzheimer's disease therapy, indicating the compound's role in neuroprotection and potential treatment strategies for neurodegenerative disorders (Ramos et al., 2016).

Chemical Reactions and Mechanisms

A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides presented a one-pot synthetic approach, offering insights into chemical reaction mechanisms and synthesis strategies (Mamedov et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The compound’s action results in significant growth inhibition in cancer cells, as evidenced by the decrease in IC50 values . This suggests that the compound is effective at reducing the viability of cancer cells, potentially through the induction of apoptosis and cell cycle arrest .

properties

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5/c26-19(20(27)24-16-3-4-17-18(10-16)30-13-29-17)23-11-14-5-8-25(9-6-14)21(28)15-2-1-7-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVYUFWWLMJLGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2872787.png)

![7-(3-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872792.png)

![5-benzyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2872794.png)

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one](/img/structure/B2872797.png)

![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)